molecular formula C10H24Sn B13951768 Sec-butyl(triethyl)stannane CAS No. 55044-43-4

Sec-butyl(triethyl)stannane

Cat. No.: B13951768
CAS No.: 55044-43-4
M. Wt: 263.01 g/mol
InChI Key: STGJVQNLVKLXDL-UHFFFAOYSA-N
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Description

Triethyl (1-methylpropyl)stannane is an organotin compound with the molecular formula C10H24Sn It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one 1-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl (1-methylpropyl)stannane can be synthesized through several methods. One common approach involves the reaction of triethylstannyl chloride with 1-methylpropyl magnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of triethyl (1-methylpropyl)stannane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Triethyl (1-methylpropyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The ethyl or 1-methylpropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of organotin halides .

Scientific Research Applications

Triethyl (1-methylpropyl)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and toxicity.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry.

    Industry: It is used in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of triethyl (1-methylpropyl)stannane involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Triethylstannane: Similar structure but lacks the 1-methylpropyl group.

    Tributyltin hydride: Another organotin compound with different alkyl groups.

    Trimethyltin chloride: Contains methyl groups instead of ethyl and 1-methylpropyl groups.

Uniqueness

Triethyl (1-methylpropyl)stannane is unique due to the presence of the 1-methylpropyl group, which imparts different chemical and physical properties compared to other organotin compounds. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

55044-43-4

Molecular Formula

C10H24Sn

Molecular Weight

263.01 g/mol

IUPAC Name

butan-2-yl(triethyl)stannane

InChI

InChI=1S/C4H9.3C2H5.Sn/c1-3-4-2;3*1-2;/h3H,4H2,1-2H3;3*1H2,2H3;

InChI Key

STGJVQNLVKLXDL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Sn](CC)(CC)CC

Origin of Product

United States

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